(3-Methylcyclohexyl)methanol

Lipophilicity Regioisomer comparison Solubility prediction

(3-Methylcyclohexyl)methanol (CAS 53018-27-2) is a cyclohexyl-substituted primary alcohol with molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol. The compound features a hydroxymethyl group at the 1-position and a methyl substituent at the 3-position of the cyclohexane ring, existing as a mixture of cis and trans diastereomers.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 53018-27-2
Cat. No. B1283380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylcyclohexyl)methanol
CAS53018-27-2
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)CO
InChIInChI=1S/C8H16O/c1-7-3-2-4-8(5-7)6-9/h7-9H,2-6H2,1H3
InChIKeyKGSNUSZZYWSOFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methylcyclohexyl)methanol CAS 53018-27-2: Procurement-Relevant Identity and Class Positioning


(3-Methylcyclohexyl)methanol (CAS 53018-27-2) is a cyclohexyl-substituted primary alcohol with molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol. The compound features a hydroxymethyl group at the 1-position and a methyl substituent at the 3-position of the cyclohexane ring, existing as a mixture of cis and trans diastereomers [1]. Predicted physicochemical properties from ACD/Labs include a density of 0.9±0.1 g/cm³, a boiling point of 192.0±8.0 °C at 760 mmHg, a LogP of 2.36, and a flash point of 80.2±8.6 °C [1]. It is commercially available at purities of ≥95% (typically 98%) for research and development use .

Why Generic Substitution Fails for (3-Methylcyclohexyl)methanol: Regioisomer-Dependent Physicochemical and Biological Behavior


Substituting (3-methylcyclohexyl)methanol with other methylcyclohexylmethanol regioisomers (2-methyl, 4-methyl) or with unsubstituted cyclohexylmethanol introduces meaningful changes in lipophilicity, steric environment, and metabolic handling, which can alter performance in synthetic routes, chiral resolutions, or structure-activity relationship (SAR) studies. The position of the methyl group on the cyclohexane ring influences the compound's LogP, conformational preferences, and recognition by biological systems such as microbial esterases, making generic interchange without supporting data a source of irreproducible outcomes [1]. The quantitative evidence below establishes where (3-methylcyclohexyl)methanol diverges from its closest comparators.

(3-Methylcyclohexyl)methanol: Quantitative Differentiation Evidence for Scientific Selection


LogP Differentiates 3-Methyl from 2-Methyl Regioisomer

The predicted octanol-water partition coefficient (LogP) for (3-methylcyclohexyl)methanol is 2.36, which is 0.56 log units higher than the predicted LogP of 1.80 for the 2-methyl regioisomer [1]. This difference corresponds to a ~3.6-fold higher predicted partitioning into octanol for the 3-methyl isomer, reflecting the distinct steric and electronic influence of the methyl substituent position on overall hydrophobicity.

Lipophilicity Regioisomer comparison Solubility prediction

Boiling Point and Density Distinguish 3-Methyl from 4-Methyl Regioisomer

Under reduced pressure (13.5 Torr), (3-methylcyclohexyl)methanol exhibits a boiling point of 90 °C with a predicted density of 0.884±0.06 g/cm³ . In contrast, 4-methylcyclohexanemethanol has a reported atmospheric boiling point of 202 °C and a density of 0.9074 g/cm³ [1]. Although the pressure conditions differ, the observed boiling point under reduced pressure for the 3-methyl isomer suggests higher volatility than the 4-methyl isomer when comparing at equivalent pressure conditions, consistent with the lower density of the 3-methyl compound.

Thermophysical property Distillation Regioisomer purity

Microbial Esterase Resolution Enables Chiral Building Block Synthesis

The acetate ester of 3-methylcyclohexanol undergoes enantioselective hydrolysis by microbial esterases, enabling optical resolution of the racemic cis and trans diastereomers. Specifically, (±)-cis-3-methylcyclohexyl acetate was hydrolyzed to yield (−)-cis-3-methylcyclohexanol with (+)-cis-3-methylcyclohexyl acetate, while the trans isomer gave (+)-trans-3-methylcyclohexanol with (−)-trans-3-methylcyclohexyl acetate [1]. The optical purities of the resolved alcohols varied depending on the microorganism and hydrolysis ratio, demonstrating a tunable biocatalytic route to chiral intermediates.

Chiral resolution Biocatalysis Enantioselective synthesis

Configurational Proof Establishes the Structural Identity of 3-Methylcyclohexylmethanol

The configurational identity of 3-methylcyclohexylmethanol was chemically proven through correlation with dimethylcyclohexane stereochemistry in a systematic study of alicyclic glycols [1]. This work provided unambiguous assignment of the relative configurations of the 2-, 3-, and 4-methylcyclohexylmethanol isomers, establishing that the 3-methyl isomer possesses a distinct stereochemical environment that differentiates it from the 2- and 4-methyl analogs in terms of ring conformation and substituent orientation [1][2].

Stereochemistry Configurational analysis Structure elucidation

Optimal Application Scenarios for (3-Methylcyclohexyl)methanol Based on Verified Differentiation Evidence


Chiral Intermediate Synthesis via Biocatalytic Resolution

Procurement for projects requiring enantiomerically enriched cyclohexane derivatives can leverage the established microbial esterase resolution of 3-methylcyclohexyl acetates to access optically active alcohols. This biocatalytic route provides a direct path to chiral building blocks for carotenoid or antibiotic synthesis, as demonstrated with related 2- and 3-alkylcyclohexanol systems [1].

Lipophilicity-Driven SAR Studies in Drug Discovery

When a LogP of ~2.36 is desired for optimal membrane permeability or target engagement, (3-methylcyclohexyl)methanol offers a quantifiably higher lipophilicity than the 2-methyl regioisomer (LogP 1.80) without increasing molecular weight or introducing heteroatoms [1]. This makes it a valuable scaffold or fragment in medicinal chemistry campaigns where fine-tuning LogP is critical.

Volatility-Sensitive Formulation or Gas-Phase Reaction Development

The lower density (0.884 g/cm³) and reduced-pressure boiling behavior (90 °C at 13.5 Torr) compared to the 4-methyl isomer (density 0.9074 g/cm³) suggest higher volatility, which can be advantageous in headspace analysis, chemical vapor deposition processes, or fragrance/stripping applications where faster evaporation rates are required [1][2].

Reference Standard for Regioisomeric Purity Control

The unambiguous configurational proof established through chemical correlation to dimethylcyclohexanes makes (3-methylcyclohexyl)methanol a suitable reference standard for analytical method development, ensuring accurate identification and quantification of the 3-methyl regioisomer in mixtures or reaction products [1].

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